1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one
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Overview
Description
1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with three isopropyl groups at the 2, 4, and 6 positions, and a pent-1-en-3-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent from 1-bromo-2,4,6-triisopropylbenzene and magnesium in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
Addition Reaction: The Grignard reagent is then reacted with pent-1-en-3-one under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: A similar compound used as a ligand in coordination chemistry.
Dicyclohexyl (2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl)-2-ylphosphine: Another related compound with similar applications.
Properties
CAS No. |
921206-18-0 |
---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-[2,4,6-tri(propan-2-yl)phenyl]pent-1-en-3-one |
InChI |
InChI=1S/C20H30O/c1-8-17(21)9-10-18-19(14(4)5)11-16(13(2)3)12-20(18)15(6)7/h9-15H,8H2,1-7H3 |
InChI Key |
INOBCMUUBNFTPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC1=C(C=C(C=C1C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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